molecular formula C18H21N3O2S B3009207 N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959535-33-2

N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B3009207
CAS RN: 959535-33-2
M. Wt: 343.45
InChI Key: CTHXHVVLYZTXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions a compound can participate in is largely determined by its functional groups .

Scientific Research Applications

Antimicrobial Applications

Research has explored the synthesis of new derivatives related to N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide for potential antimicrobial applications. For example, a study on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents found that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Bhushan A. Baviskar et al., 2013).

Anticancer and Chemotherapeutic Research

Another area of focus is the development of compounds for anticancer and chemotherapeutic research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and evaluated for their cytotoxicity and anticancer activity. Some of these compounds showed considerable cytotoxicity and promising anticancer activity against various cancer cell lines, highlighting the potential of such derivatives in cancer therapy (S. Kovalenko et al., 2012).

Molecular Structure and Reactivity Studies

Studies on the molecular structure and reactivity of related compounds have provided insights into their potential applications. For example, research on the synthesis and reactivity of [1,2,4]triazolo-annelated quinazolines, starting from N-cyanoimidocarbonates, opens avenues for creating a variety of derivatives with potential therapeutic applications (R. Al-Salahi, 2010).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies showing significant antioxidant activity. This suggests potential applications in developing antioxidant therapies (K. Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-6-8-13(9-7-12)10-19-16(22)11-24-17-14-4-2-3-5-15(14)20-18(23)21-17/h6-9H,2-5,10-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHXHVVLYZTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.